(4-Bromo-2-chlorophenyl)boronic acid

Catalog No.
S988191
CAS No.
1046861-20-4
M.F
C6H5BBrClO2
M. Wt
235.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Bromo-2-chlorophenyl)boronic acid

CAS Number

1046861-20-4

Product Name

(4-Bromo-2-chlorophenyl)boronic acid

IUPAC Name

(4-bromo-2-chlorophenyl)boronic acid

Molecular Formula

C6H5BBrClO2

Molecular Weight

235.27 g/mol

InChI

InChI=1S/C6H5BBrClO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,10-11H

InChI Key

HVPHTYHDVLGKMO-UHFFFAOYSA-N

SMILES

B(C1=C(C=C(C=C1)Br)Cl)(O)O

Canonical SMILES

B(C1=C(C=C(C=C1)Br)Cl)(O)O

Medicinal Chemistry

(4-Bromo-2-chlorophenyl)boronic acid serves as a vital building block for synthesizing novel bioactive molecules with potential therapeutic applications. Its functional groups allow for participation in various chemical reactions, enabling the creation of diverse structures.

  • Development of Kinase Inhibitors

    (4-Bromo-2-chlorophenyl)boronic acid finds use in the design and synthesis of kinase inhibitors []. Kinases are enzymes involved in numerous cellular processes, and their malfunction can contribute to diseases like cancer. By incorporating (4-Bromo-2-chlorophenyl)boronic acid into the structure of kinase inhibitors, researchers can target specific enzymes and potentially modulate their activity for therapeutic benefit [].

  • Protein-Protein Interaction Modulators

    This compound also holds promise in developing protein-protein interaction (PPI) modulators. PPIs are crucial for various cellular functions, and their disruption can offer therapeutic strategies for different diseases []. The unique properties of (4-Bromo-2-chlorophenyl)boronic acid allow researchers to create molecules that can interfere with specific PPIs, potentially leading to novel therapeutic strategies [].

Note

More research is ongoing to explore the full therapeutic potential of (4-Bromo-2-chlorophenyl)boronic acid-derived compounds.

Organic Chemistry

Beyond medicinal chemistry, (4-Bromo-2-chlorophenyl)boronic acid is a versatile tool in organic synthesis due to its unique reactivity:

  • Suzuki-Miyaura Coupling Reactions

    This compound is a valuable participant in Suzuki-Miyaura coupling reactions, a powerful method for constructing carbon-carbon bonds []. These reactions allow researchers to create complex organic molecules with precise control over the structure. (4-Bromo-2-chlorophenyl)boronic acid serves as a crucial building block for incorporating a bromochloro-phenyl group into the target molecule [].

  • Transition-Metal-Catalyzed Cross-Coupling Reactions

    The presence of the boron atom in (4-Bromo-2-chlorophenyl)boronic acid makes it suitable for various transition-metal-catalyzed cross-coupling reactions []. These reactions enable the formation of new carbon-carbon or carbon-heteroatom bonds between different organic molecules. (4-Bromo-2-chlorophenyl)boronic acid acts as a valuable reagent for introducing the bromochloro-phenyl moiety into the desired product molecule [].

Molecular Structure Analysis

The key feature of (4-Bromo-2-chlorophenyl)boronic acid is the presence of a planar aromatic ring structure with a boron atom bonded to a hydroxyl group (B(OH)2) and a vacant p orbital. This vacant orbital allows the boron atom to participate in covalent bonding with a carbon atom during Suzuki-Miyaura couplings []. Additionally, the presence of bromine (Br) and chlorine (Cl) substituents on the aromatic ring allows for further functionalization through various chemical reactions.


Chemical Reactions Analysis

The primary application of (4-Bromo-2-chlorophenyl)boronic acid lies in Suzuki-Miyaura coupling reactions. This palladium-catalyzed reaction allows the formation of a carbon-carbon bond between the vacant p orbital on the boron atom and a sp2-hybridized carbon on another molecule. A general representation of the reaction is shown below []:

(R-B(OH)2) + Ar-X + Pd(0) → R-Ar + B(OH)3 + X-Pd(II)

where:

  • R = Aryl or vinyl group (in this case, 4-bromo-2-chlorophenyl)
  • Ar-X = Organic halide (acting as the coupling partner)
  • Pd(0) = Palladium catalyst

Beyond Suzuki-Miyaura couplings, (4-Bromo-2-chlorophenyl)boronic acid can potentially participate in other boron-based reactions, such as Negishi coupling or Miyaura borylation, depending on the reaction conditions and desired product []. However, specific research on these applications for this particular compound is limited.

(4-Bromo-2-chlorophenyl)boronic acid is primarily utilized in cross-coupling reactions, especially the Suzuki-Miyaura reaction. In this process, it reacts with various aryl halides or other boronic acids in the presence of a palladium catalyst to form biaryl compounds. The presence of both bromine and chlorine enhances its reactivity due to the differing electronic properties imparted by these halogens, allowing selective arylation at specific positions on the aromatic ring .

Example Reaction

A typical reaction involving (4-Bromo-2-chlorophenyl)boronic acid can be represented as follows:

 4 Bromo 2 chlorophenyl boronic acid+Aryl HalidePd CatalystBiaryl Compound\text{ 4 Bromo 2 chlorophenyl boronic acid}+\text{Aryl Halide}\xrightarrow{\text{Pd Catalyst}}\text{Biaryl Compound}

Several methods exist for synthesizing (4-Bromo-2-chlorophenyl)boronic acid:

  • Direct Boronation: This involves the reaction of 4-bromo-2-chlorophenol with boron reagents under acidic conditions.
  • Suzuki Coupling: Starting from simpler boronic acids and aryl halides, (4-Bromo-2-chlorophenyl)boronic acid can be synthesized via a palladium-catalyzed coupling reaction.
  • Electrophilic Aromatic Substitution: Utilizing electrophiles such as bromine or chlorine in the presence of a suitable catalyst can also yield this compound .

(4-Bromo-2-chlorophenyl)boronic acid finds applications in:

  • Organic Synthesis: As a key reagent in cross-coupling reactions to synthesize complex organic molecules.
  • Material Science: In the development of polymers and materials that require precise functionalization.
  • Pharmaceuticals: Potential use in drug design due to its ability to modify biological targets selectively .

Studies involving (4-Bromo-2-chlorophenyl)boronic acid focus on its interactions with various substrates in catalytic reactions. The compound's reactivity is influenced by its electronic properties, which are affected by the presence of bromine and chlorine atoms. These studies often employ techniques such as computational chemistry to predict reaction pathways and outcomes based on molecular orbital theory and electrostatic potential analysis .

(4-Bromo-2-chlorophenyl)boronic acid shares structural similarities with other boronic acids but distinguishes itself through its unique combination of halogen substituents. Here are some similar compounds for comparison:

Compound NameStructural FeaturesSimilarity Index
(2-Bromo-5-chlorophenyl)boronic acidBromine and chlorine at different positions0.95
(2-Bromo-6-chlorophenyl)boronic acidBromine and chlorine at different positions0.93
(6-Bromo-2,3-dichlorophenyl)boronic acidMultiple chlorines on the phenyl ring0.89
(3-Bromo-5-chlorophenyl)boronic acidBromine and chlorine at different positions0.85

The unique combination of bromine at position four and chlorine at position two in (4-Bromo-2-chlorophenyl)boronic acid provides distinct electronic characteristics that influence its reactivity compared to these similar compounds .

Traditional Bromination-Chlorination Pathways

The synthesis of (4-Bromo-2-chlorophenyl)boronic acid through traditional bromination-chlorination pathways represents a fundamental approach that has been extensively studied and optimized over several decades [1] [2]. The conventional methodology typically involves sequential halogenation steps followed by boron incorporation, utilizing well-established organic synthetic principles [3] [4].

The primary pathway commences with the selective bromination of 2-chlorophenol derivatives under controlled conditions [3]. Research has demonstrated that the bromination of 2-chlorophenols can be achieved with excellent selectivity by employing specific catalytic systems that favor the formation of 4-bromo-2-chlorophenols while minimizing undesired 2,6-isomer formation [3]. The process utilizes compounds containing alkyl groups having 1 to 8 carbon atoms, phenyl, or benzyl groups as directing agents, with the reaction proceeding either in the presence or absence of inert solvents [3].

When conducted in melt phase conditions, the bromination reaction is typically initiated at 0 degrees Celsius, with temperature control being critical for achieving optimal selectivity [3]. The use of halogenated hydrocarbons such as methylene chloride, chloroform, carbon tetrachloride, and various dichloroethane derivatives as solvents has proven effective, though solvent-free melt conditions often provide superior atom economy [3].

The subsequent conversion to the boronic acid derivative follows established organoborane chemistry principles [1] [5]. The traditional approach involves the formation of Grignard reagents from the halogenated aromatics, followed by reaction with borate esters and subsequent hydrolysis [5]. Research has shown that mixed solvent systems, typically employing mass ratios of 1:3 to 3:1, can significantly improve both reaction efficiency and industrial applicability while reducing solvent costs [5].

Temperature control during the Grignard formation proves critical, with optimal conditions maintained at 50-60 degrees Celsius throughout the addition process [5]. The formation of the intermediate organomagnesium species requires careful monitoring of the temperature rise to 30-60 degrees Celsius during initial activation, followed by controlled addition of the remaining halogenated substrate [5].

The purification of products from traditional pathways typically involves acid-base extraction protocols [5]. The methodology includes treatment with inorganic base aqueous solutions for salt formation, followed by extraction and acidification to precipitate the desired boronic acid [5]. This approach consistently yields products with high performance liquid chromatography purity levels exceeding 99.5 percent, with total yields typically exceeding 80 percent [4].

Catalytic Borylation Approaches

Catalytic borylation methodologies represent a significant advancement in the synthesis of (4-Bromo-2-chlorophenyl)boronic acid, offering improved efficiency and functional group tolerance compared to traditional approaches [6] [7]. The development of transition metal-catalyzed borylation reactions has revolutionized access to arylboronic acid derivatives, particularly those containing multiple halogen substituents [8] [9].

Palladium-catalyzed borylation using bis(pinacolato)diboron has emerged as the predominant methodology for accessing halogenated arylboronic acids [7] [10]. The Miyaura-Ishiyama borylation reaction provides exceptional functional group compatibility and operates under relatively mild conditions compared to traditional organometallic approaches [7]. Research has demonstrated that aryl halides react with bis(pinacolato)diboron in the presence of palladium catalysts to afford arylboronates in high yields within short reaction times [7].

The solid-state mechanochemical approach represents a particularly innovative development in catalytic borylation [7] [11]. Ball milling techniques enable the completion of borylation reactions within 10 minutes for most aryl halides, affording synthetically useful arylboronates in high yields [7]. Notably, all experimental operations can be performed in air without requiring elaborate Schlenk line techniques or glovebox operations, making this methodology highly practical for industrial applications [7] [11].

Cobalt-catalyzed borylation systems offer cost-effective alternatives to palladium-based methodologies [6]. Research has shown that ferrocenyloxazoline derivative catalysts, synthesized through the addition of diphenylphosphine or diisopropylphosphine to deprotonated ferrocenyloxazoline followed by reaction with cobalt dichloride, demonstrate excellent activity in borylation reactions [6]. These cobalt compounds catalyze borylations under moderate conditions at 50 degrees Celsius over 24 hours with good functional group tolerance [6].

The mechanism of palladium-catalyzed borylation involves a three-stage process: oxidative addition, transmetalation, and reductive elimination [8] [12]. The transmetalation step has been identified as particularly critical, with recent research revealing mechanistic duality depending on reaction conditions [13]. Under classical activation conditions, transmetalation proceeds through pentacoordinate siliconate complexes, while alternative pathways involve silanolate intermediates that form adducts with organopalladium intermediates [13].

Base selection proves crucial for optimal catalytic performance [14]. Cesium carbonate has demonstrated superior effectiveness compared to other bases such as potassium carbonate, potassium phosphate trihydrate, sodium hydroxide, and triethylamine, consistently affording desired products in yields approaching 99 percent [14]. The combination of specific palladium sources with phosphine ligands, particularly tricyclohexylphosphine tetrafluoroborate, enables catalyst loadings as low as 0.2 mol percent while maintaining excellent yields [14].

Solvent Effects in Melt Phase Reactions

Solvent effects in melt phase reactions represent a critical parameter in optimizing the synthesis of (4-Bromo-2-chlorophenyl)boronic acid, with significant implications for both reaction efficiency and environmental sustainability [15] [16]. Melt phase conditions eliminate the need for large volumes of organic solvents while often providing enhanced reaction rates and improved atom economy [17] [11].

The absence of solvent in melt phase reactions creates unique reaction environments that can dramatically alter reaction kinetics and selectivity profiles [17]. Research has demonstrated that mechanochemical protocols for boronic acid ester preparation proceed efficiently under solvent-free conditions, requiring no elaborate equipment and achieving completion within maximum reaction times of 60 minutes [17]. This represents a significant improvement over conventional solution-phase reactions that typically require several hours or even days [17].

Temperature control in melt phase reactions proves particularly critical due to the absence of solvent-mediated heat dissipation [11]. Thermographic analysis of solid-state borylation reactions reveals internal temperatures reaching approximately 100 degrees Celsius during mechanochemical processing [11]. This elevated temperature contributes to the accelerated reaction kinetics observed in solvent-free systems [11].

The physical properties of reactants become paramount in melt phase conditions [15]. Research on diethanolamine boronic esters has revealed unique solubility characteristics that facilitate solvent-free synthesis protocols [15]. The reactive crystallization that occurs instantaneously in most instances enables the isolation of high-purity crystalline products through simple filtration [15].

Environmental considerations strongly favor melt phase approaches [17] [11]. The elimination of organic solvents reduces waste generation, simplifies work-up procedures, and enhances overall process sustainability [17]. Additionally, the shortened reaction times and simplified purification protocols contribute to reduced energy consumption and improved economic viability [11].

The scalability of melt phase reactions has been demonstrated through gram-scale preparations [11]. Research shows that solid-state borylation can be efficiently scaled up while maintaining yields comparable to small-scale reactions [11]. The elimination of solvent-related safety concerns and the reduction in equipment complexity make melt phase approaches particularly attractive for industrial implementation [11].

The thermal stability of (4-Bromo-2-chlorophenyl)boronic acid follows characteristic patterns observed in halogenated arylboronic acids. Based on extensive studies of related compounds, this molecule demonstrates enhanced thermal stability compared to unsubstituted phenylboronic acid [1] [2]. The melting point is expected to be elevated relative to phenylboronic acid (216-219°C) due to increased molecular weight and intermolecular interactions [3] [4].

Thermal decomposition analysis reveals that arylboronic acids typically undergo dehydration as the primary decomposition pathway, forming cyclic anhydrides known as boroxines [5] [6]. This process generally initiates around 80-110°C for various phenylboronic acid derivatives [7]. The dehydration reaction proceeds according to the general mechanism:

3 ArB(OH)₂ → (ArBO)₃ + 3 H₂O

where Ar represents the 4-bromo-2-chlorophenyl group. The presence of electron-withdrawing halogen substituents influences the thermal stability by affecting the electron density at the boron center [6] [8].

Storage recommendations indicate that (4-Bromo-2-chlorophenyl)boronic acid should be maintained below 50°C to prevent thermal decomposition [9]. The compound exhibits particular sensitivity to heating, which may cause explosive decomposition under extreme conditions [9]. Controlled thermal analysis studies demonstrate that halogenated arylboronic acids maintain structural integrity until approaching their dehydration temperatures [1] [10].

Table 1: Thermal Stability Properties of Related Arylboronic Acids

CompoundMelting Point (°C)Decomposition Temperature (°C)Storage TemperatureThermal Stability Notes
4-Chlorophenylboronic acid284-289~90 (dehydration)Room temperatureForms boroxine anhydrides upon heating
4-Bromophenylboronic acid284-288Not specifiedRoom temperatureHigh thermal stability similar to chlorinated analogs
Phenylboronic acid216-219~90 (dehydration)Room temperatureUndergoes dehydration at elevated temperatures
2,4-Dichlorophenylboronic acid246-249Not specifiedRoom temperatureIntermediate stability between mono- and tri-substituted
4-Bromo-2-fluorophenylboronic acid238-242Not specifiedRoom temperatureStable below melting point
General Arylboronic AcidsVariable80-110 (dehydration)Below 50°C recommendedGenerally stable until dehydration temperature

Solubility Characteristics in Polar/Non-Polar Media

The solubility profile of (4-Bromo-2-chlorophenyl)boronic acid demonstrates characteristic behavior of halogenated arylboronic acids across different solvent systems. The compound exhibits preferential solubility in polar solvents due to its hydrogen bonding capabilities and dipolar character [11] [12] [13].

In aqueous systems, the solubility is anticipated to be moderate, likely ranging from 1-3 g/100 mL at room temperature [7]. This estimation is based on comparative studies with 4-chlorophenylboronic acid (2.5 g/100 mL water solubility) and phenylboronic acid (1.86 g/100 g water at 20°C) [11] [7]. The dual halogen substitution pattern is expected to decrease aqueous solubility relative to mono-halogenated analogs due to increased hydrophobic character [14] .

Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) provide excellent solubility for the compound [11] . These solvents effectively solvate the boronic acid functionality through dipole-dipole interactions while accommodating the halogenated aromatic system [12]. The compound demonstrates good solubility in polar protic solvents including methanol and ethanol, facilitated by hydrogen bonding between the boronic acid hydroxyl groups and the solvent molecules [11] [14].

In moderately polar solvents like chloroform, the compound exhibits moderate solubility, with the halogen substituents enhancing dissolution compared to unsubstituted phenylboronic acid [12] [14]. Non-polar solvents such as hexanes and petroleum ether show very poor solubility due to the mismatch between the polar boronic acid functionality and the non-polar solvent environment [11] [14].

Ether solvents, including tetrahydrofuran and diethyl ether, provide moderate to good solubility, with the compound's solubility being intermediate between highly polar and non-polar systems [12] [14]. The solubility in ethereal solvents is particularly relevant for synthetic applications involving cross-coupling reactions .

Table 2: Solubility Characteristics in Polar and Non-Polar Media

Solvent TypePhenylboronic Acid (g/100g)4-Chlorophenylboronic AcidExpected for (4-Bromo-2-chlorophenyl)boronic acidSolubility Factors
Water1.86 (20°C)2.5 (g/100mL)Low (~1-3 g/100mL)Hydrogen bonding, polarity
Polar Aprotic (DMSO)SolubleSolubleGood solubilityDipole interactions
Polar Protic (Methanol)SolubleSolubleGood solubilityHydrogen bonding capability
Moderately Polar (Chloroform)ModerateModerateModerateModerate polarity match
Non-polar (Hexanes)PoorInsolubleVery poorLipophilicity mismatch
Ether SolventsGoodGoodModerate to goodModerate polarity compatibility

Acid Dissociation Constants (pKa) Analysis

The acid dissociation constant (pKa) of (4-Bromo-2-chlorophenyl)boronic acid reflects the compound's behavior as a Lewis acid in aqueous solution. Arylboronic acids typically exhibit pKa values ranging from 4-10, with electron-withdrawing substituents decreasing the pKa value [17] [18].

Based on Hammett linear free energy relationships and comparative analysis with related compounds, the pKa of (4-Bromo-2-chlorophenyl)boronic acid is estimated to fall within the range of 7.8-8.2 [17] [18]. This prediction accounts for the cumulative electron-withdrawing effects of both bromine (σₚ = +0.23) and chlorine (σₘ = +0.37) substituents [18].

The 4-chlorophenylboronic acid analog exhibits a pKa of 8.39 ± 0.10, while 4-bromophenylboronic acid shows a pKa of 8.32 ± 0.10 [11] [19]. The presence of an additional chlorine substituent at the 2-position is expected to further decrease the pKa through enhanced electron withdrawal [17] [18].

The Hammett reaction constant (ρ) for phenylboronic acid dissociation is approximately 2.06, indicating high sensitivity to substituent electronic effects [18]. This value is significantly larger than that for benzoic acids (ρ = 1.00), demonstrating the enhanced sensitivity of boronic acids to electronic perturbations [18].

The ionization equilibrium involves conversion between the neutral trigonal form and the anionic tetrahedral boronate species:

ArB(OH)₂ + H₂O ⇌ ArB(OH)₃⁻ + H⁺

At physiological pH (7.4), a significant fraction of the compound exists in the ionized tetrahedral form, which has important implications for biological activity and molecular recognition [20] [17].

Table 3: Acid Dissociation Constants (pKa) Analysis

CompoundpKa ValueElectronic EffectHammett σ Parameter
Phenylboronic acid8.83Reference (no substituent)0.00
4-Chlorophenylboronic acid8.39 ± 0.10Electron-withdrawing (Cl)+0.23 (para-Cl)
4-Bromophenylboronic acid8.32 ± 0.10Electron-withdrawing (Br)+0.23 (para-Br)
2,4-Difluorophenylboronic acid7.2-7.8 (estimated)Strong electron-withdrawing (2 F)Cumulative effect
3-Nitrophenylboronic acid7.1-7.4 (estimated)Strong electron-withdrawing (NO₂)+0.78 (meta-NO₂)
Predicted (4-Bromo-2-chlorophenyl)boronic acid7.8-8.2 (estimated)Moderate electron-withdrawing (Br + Cl)Cumulative (~+0.5)

Hydrogen Bonding Network Formation

The hydrogen bonding characteristics of (4-Bromo-2-chlorophenyl)boronic acid play a crucial role in determining its solid-state structure, solution behavior, and recognition properties. Arylboronic acids are well-established as effective hydrogen bond donors due to their hydroxyl groups, which can participate in both intermolecular and intramolecular interactions [21] [22] [23].

In the solid state, the compound adopts the characteristic dimeric structure common to arylboronic acids, with molecules associating through complementary hydrogen bonds in a syn-anti conformation [21] [24]. Each dimer involves four hydrogen bonds total, with two hydrogen bonds per molecule creating an eight-membered ring structure [21] [24].

The typical B-O bond lengths range from 1.35-1.37 Å, while O-H bond lengths span 0.96-0.98 Å [21]. Hydrogen bond strengths in boronic acid dimers typically range from 15-25 kJ/mol, which is moderate compared to stronger hydrogen bonding systems but sufficient to maintain stable association [23] [25].

The presence of halogen substituents influences the hydrogen bonding network through both electronic and steric effects [21]. The electron-withdrawing nature of bromine and chlorine atoms increases the acidity of the boronic acid hydroxyl groups, potentially strengthening hydrogen bond donation [21]. However, steric effects from the ortho-chlorine substituent may introduce distortions in the ideal dimeric geometry [21].

Crystal packing studies of related ortho-substituted arylboronic acids reveal that steric hindrance can alter the typical hydrogen bonding patterns [21]. While maintaining the basic dimeric structure, ortho substituents may force conformational adjustments that affect the extended hydrogen bonding network [21]. This can lead to formation of ribbon-like structures rather than the sheet-like arrangements observed in unsubstituted phenylboronic acid [21] [24].

The compound's ability to form lateral hydrogen bonds between dimeric units enables the construction of extended two-dimensional networks [24]. These lateral interactions are crucial for crystal engineering applications and contribute to the material properties of boronic acid-based supramolecular assemblies [24] [26].

In solution, the hydrogen bonding behavior influences the compound's association constants with various acceptor molecules. Competitive binding studies demonstrate that boronic acids can form stable complexes with amides, carboxylic acids, and other hydrogen bonding partners [23] [25]. The efficiency of (4-Bromo-2-chlorophenyl)boronic acid as a hydrogen bonding partner derives from its adaptable structure rather than solely its intrinsic acidity [23].

Table 4: Hydrogen Bonding Network Formation Characteristics

Structural FeatureTypical ValuesEffect of Halogen SubstitutionCrystal Packing
Boronic acid dimer formationsyn-anti conformationMaintains dimeric structureRibbon or sheet formation
Intermolecular H-bonds per dimer4 total (2 per molecule)May affect geometry slightlyExtended networks
Typical B-O bond length (Å)1.35-1.37Minimal changeInfluences unit cell
O-H bond length (Å)0.96-0.98Minimal changeAffects crystal density
H-bond strength (kJ/mol)15-25Slightly weakenedDetermines stability
Dimer-to-dimer interactionsLateral hydrogen bondingSterically influencedCreates channels/voids

Wikipedia

(4-Bromo-2-chlorophenyl)boronic acid

Dates

Last modified: 08-16-2023

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